molecular formula C7H13N3O3S2 B1473187 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide CAS No. 2098121-71-0

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

Cat. No. B1473187
CAS RN: 2098121-71-0
M. Wt: 251.3 g/mol
InChI Key: FUKPSCVJHRRJDC-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)thiazole-5-sulfonamide, or in short 2-AMPT, is a novel sulfonamide compound that has recently been gaining attention in the scientific community due to its unique properties. It is a small molecule that is easily synthesized, and it has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Antimicrobial Activity

2-Amino-N-(3-methoxypropyl)thiazole-5-sulfonamide: derivatives have been explored for their potential as antimicrobial agents. The thiazole moiety is a core structure in many biologically active compounds, including antimicrobial drugs . These compounds can be designed to target a variety of microbial pathogens, offering a new avenue for the treatment of infections, especially in the era of increasing antibiotic resistance.

Antitumor and Cytotoxic Agents

The thiazole ring is present in many compounds with antitumor and cytotoxic activities. Research has shown that modifications to the thiazole ring can lead to compounds that are effective in inhibiting cancer cell growth and proliferation . This application is particularly promising for the development of new chemotherapy agents.

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives, including 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide , have been identified to possess anti-inflammatory and analgesic properties . These compounds can be synthesized and tested for their efficacy in reducing inflammation and pain, which is beneficial for the treatment of chronic inflammatory diseases.

Antioxidant Effects

Some thiazole derivatives exhibit antioxidant properties, which are important in the prevention of oxidative stress-related diseases . The ability of these compounds to scavenge free radicals can be harnessed in the development of treatments for conditions caused by oxidative damage.

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is an area of interest due to their ability to modulate neurotransmitter systems . This application is significant for the development of drugs that could protect neuronal health and function, offering therapeutic options for neurodegenerative diseases.

Antiviral Activity

Thiazole compounds have been studied for their antiviral activities, including against HIV . The exploration of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide in this context could lead to the development of new antiviral medications that can be used to treat and manage viral infections.

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S2/c1-13-4-2-3-10-15(11,12)6-5-9-7(8)14-6/h5,10H,2-4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKPSCVJHRRJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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